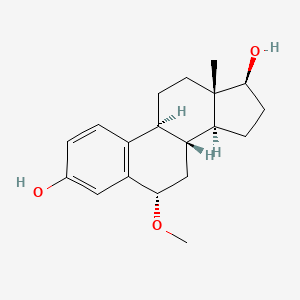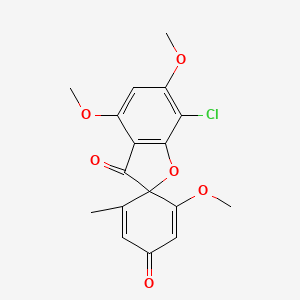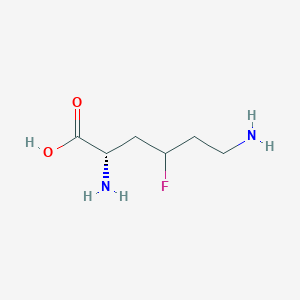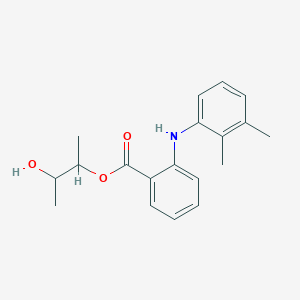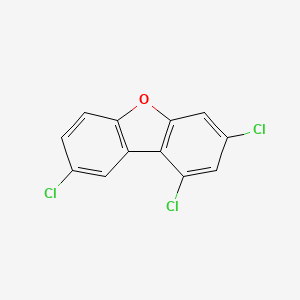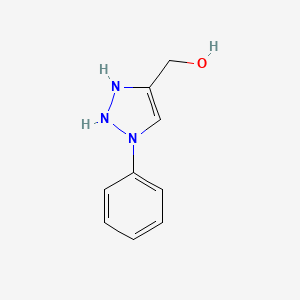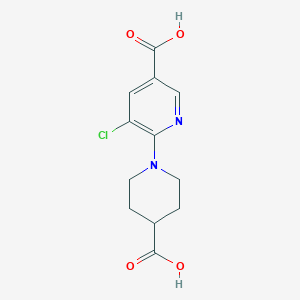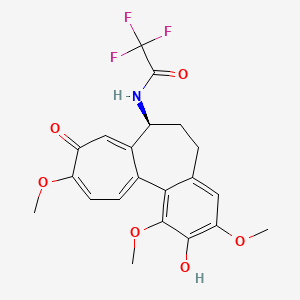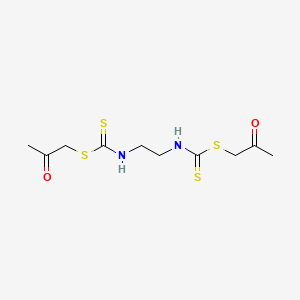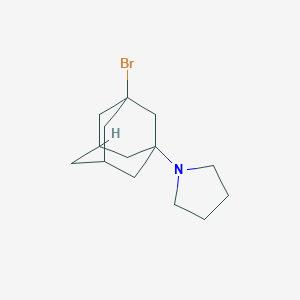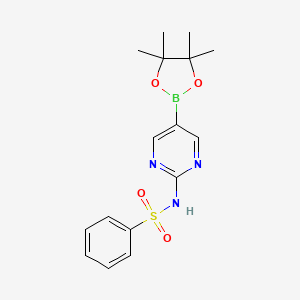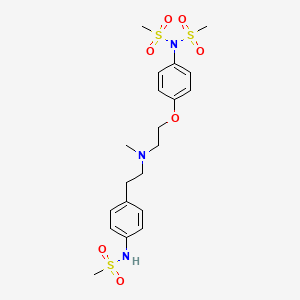
N-Methylsulfonyl Dofetilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylsulfonyl Dofetilide: is a derivative of dofetilide, a class III antiarrhythmic agent used primarily for the treatment of atrial fibrillation and atrial flutter . This compound is characterized by its ability to selectively block the rapid component of the delayed rectifier outward potassium current (I_Kr), which increases the refractory period of atrial tissue .
Vorbereitungsmethoden
The synthesis of N-Methylsulfonyl Dofetilide involves several key steps:
Starting Materials: The process begins with p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl.
Methylation Reaction: These starting materials undergo a methylation reaction to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine.
Reduction and Methylsulfonylation: The intermediate product is then subjected to conventional reduction and methylsulfonylation reactions to yield the final compound.
Analyse Chemischer Reaktionen
N-Methylsulfonyl Dofetilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions . The major products formed from these reactions are typically sulfoxides, sulfones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methylsulfonyl Dofetilide has several applications in scientific research:
Wirkmechanismus
N-Methylsulfonyl Dofetilide exerts its effects by blocking the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (I_Kr) . This blockade prolongs the action potential duration and increases the refractory period in atrial and ventricular tissues . The molecular targets involved are the potassium channels, specifically the I_Kr channels .
Vergleich Mit ähnlichen Verbindungen
N-Methylsulfonyl Dofetilide is unique compared to other similar compounds due to its selective blockade of the I_Kr current without affecting other potassium currents like I_Ks and I_K1 . Similar compounds include:
Amiodarone: Another class III antiarrhythmic agent, but with broader effects on multiple ion channels and higher toxicity.
Sotalol: A non-selective beta-blocker with additional class III antiarrhythmic properties.
Ibutilide: Similar to dofetilide but used primarily for acute conversion of atrial fibrillation.
This compound’s specificity for I_Kr channels makes it a valuable tool for studying the electrophysiological properties of cardiac tissues and developing targeted antiarrhythmic therapies .
Eigenschaften
Molekularformel |
C20H29N3O7S3 |
|---|---|
Molekulargewicht |
519.7 g/mol |
IUPAC-Name |
N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H29N3O7S3/c1-22(14-13-17-5-7-18(8-6-17)21-31(2,24)25)15-16-30-20-11-9-19(10-12-20)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3 |
InChI-Schlüssel |
FEVCOGAWNLFSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




